2-(3-Benzyloxyphenyl)propionic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(3-Benzyloxyphenyl)propionic acid is a chemical compound that has been the subject of various studies due to its potential applications in medicinal chemistry and material science. The compound is characterized by a benzyloxyphenyl group attached to a propionic acid moiety. It serves as a building block for various chemical syntheses and has been explored for its biological activities and physical properties.
Synthesis Analysis
The synthesis of related benzyloxymethyl phenyl propionic acids has been achieved through TiCl4 mediated alkylation of corresponding oxazolidinones, followed by hydrolysis of the chiral auxiliary . This method provides a route to enantioselective syntheses of these compounds, which are important for the development of chiral building blocks in pharmaceuticals. Another approach involves the use of 3-(4-Phenyl) benzoyl propionic acid as a starting material for synthesizing heterocyclic compounds such as furanones, pyrrolinones, and quinazolinones . These methods highlight the versatility of propionic acid derivatives in chemical synthesis.
Molecular Structure Analysis
The molecular structure of related compounds has been confirmed through various analytical techniques, including X-ray crystallography. For instance, the crystal structures of benzenesulfonylamino derivatives of propionic acid have been described, showing significant conformational differences and intramolecular aromatic π-π stacking interactions . These structural analyses are crucial for understanding the conformation and reactivity of the propionic acid derivatives.
Chemical Reactions Analysis
The reactivity of propionic acid derivatives has been explored in various chemical reactions. For example, the construction of benzofuran-3(2H)-one scaffolds with a quaternary center has been achieved via Rh/Co relay catalyzed C-H functionalization/annulation of N-aryloxyacetamides with propiolic acids . Additionally, the ring closure of 2-(4-methoxyphenyl)-3-(3-methoxyphenyl)propionic acid to form indanones has been studied, demonstrating the susceptibility of these compounds to acid-catalyzed reactions and auto-oxidation .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-(3-benzoylphenyl)propionic acid have been investigated, with a focus on its determination in biological fluids. A sensitive method based on ether extraction and TLC separation has been developed for its quantification, indicating its detectability in low concentrations . Furthermore, the hypolipidemic activity of 3-(4-Phenoxybenzoyl) propionic acids has been tested, revealing a structure-activity relationship and potent activity for certain derivatives .
Scientific Research Applications
Mechanism of β-O-4 Bond Cleavage in Lignin Model Compounds
The study by Yokoyama (2015) reviewed the acidolysis mechanism of β-O-4-type lignin model compounds, highlighting the significance of the γ-hydroxymethyl group and the hydride transfer mechanism in benzyl-cation-type intermediates. This research underscores the importance of understanding the chemical behavior of complex organic compounds like 2-(3-Benzyloxyphenyl)propionic acid in lignin breakdown, a critical process in biomass conversion and biofuel production Yokoyama, 2015.
Antioxidant Capacity and Chemical Reactions
Ilyasov et al. (2020) provided a comprehensive review on the antioxidant capacity assays, particularly focusing on the ABTS/PP decolorization assay. This work elucidates the reaction pathways of antioxidants, including those of phenolic nature which might involve compounds like 2-(3-Benzyloxyphenyl)propionic acid. It points out the complexity of evaluating antioxidant capacities and the need for further research to understand specific reactions such as coupling, which could bias comparisons between antioxidants Ilyasov et al., 2020.
Synthesis and Evaluation of Benzofused Thiazole Derivatives
Raut et al. (2020) explored the synthesis of benzofused thiazole derivatives, evaluated for antioxidant and anti-inflammatory activities. This study highlights the potential of structurally complex compounds like 2-(3-Benzyloxyphenyl)propionic acid in developing new therapeutic agents. The work suggests that such derivatives can serve as a template for evaluating new anti-inflammatory agents and antioxidants Raut et al., 2020.
Review on Occurrences and Toxicities of Organic Sunscreen Components
Kim and Choi (2014) reviewed the environmental impact and toxicological concerns of benzophenone-3, a common organic sunscreen component, emphasizing the importance of evaluating the safety and environmental risks of synthetic compounds, including those structurally related or functionally similar to 2-(3-Benzyloxyphenyl)propionic acid. This review underscores the complexity of assessing the ecological and health impacts of chemical compounds used in consumer products Kim & Choi, 2014.
Insights into Microbial Catabolism of Herbicides
Zhou et al. (2018) discussed the microbial degradation of aryloxyphenoxy-propionate herbicides, offering insights into the environmental fate and potential bioremediation strategies for contaminants, including those chemically related to 2-(3-Benzyloxyphenyl)propionic acid. This study highlights the role of microbial catabolism in mitigating environmental pollution from synthetic organic compounds Zhou et al., 2018.
properties
IUPAC Name |
2-(3-phenylmethoxyphenyl)propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O3/c1-12(16(17)18)14-8-5-9-15(10-14)19-11-13-6-3-2-4-7-13/h2-10,12H,11H2,1H3,(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTVCXUJSHZJQHJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)OCC2=CC=CC=C2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90615228 |
Source
|
Record name | 2-[3-(Benzyloxy)phenyl]propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90615228 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Benzyloxyphenyl)propionic acid | |
CAS RN |
56911-49-0 |
Source
|
Record name | 2-[3-(Benzyloxy)phenyl]propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90615228 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.